6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O/c1-28-14-4-2-11(3-5-14)15-9-26-27-10-12(7-25-18(15)27)17-16(20)6-13(8-24-17)19(21,22)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVJGREXGBZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123255 | |
| Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-94-3 | |
| Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown inhibitory effects on various enzymes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C15H12ClF3N4
- Molecular Weight : 358.73 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chloro and trifluoromethyl group on the pyridine ring and a methoxy group on the phenyl ring.
Research indicates that pyrazolo[1,5-a]pyrimidines exert their biological effects through several mechanisms:
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression. For example, they have been shown to inhibit geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial for the prenylation of proteins that drive oncogenic signaling pathways .
- Induction of Apoptosis : Compounds in this class can induce apoptosis in cancer cells, leading to reduced tumor growth. This effect is mediated through selective intracellular engagement with targets involved in cell survival pathways .
Antitumor Efficacy
Multiple studies have demonstrated the antitumor efficacy of this compound:
- In xenograft models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), this compound significantly reduced tumor growth without increasing liver enzyme levels, indicating a favorable safety profile .
- The compound was found to be metabolically stable and did not inhibit major cytochrome P450 enzymes, suggesting low potential for drug-drug interactions .
Enzymatic Inhibition
The compound's ability to inhibit GGPPS has been highlighted as a significant mechanism contributing to its anticancer properties. This inhibition leads to downregulation of the prenylation of proteins such as Rap-1A, which are involved in cancer cell proliferation and survival .
Case Studies
- Study on Multiple Myeloma : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on multiple myeloma cells. The results indicated that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in vitro and in vivo models .
- Pancreatic Cancer Models : Another investigation focused on PDAC models where this compound was administered. It showed significant tumor reduction and improved survival rates compared to control groups, emphasizing its potential as a therapeutic agent for aggressive cancers .
Comparative Analysis of Biological Activities
| Compound | Antitumor Activity | Enzyme Inhibition | Safety Profile |
|---|---|---|---|
| This compound | High | GGPPS Inhibitor | Favorable |
| RB-07-16 (Similar Compound) | Moderate | GGPPS Inhibitor | Moderate |
| Other Pyrazolo Compounds | Variable | Various Enzymes | Variable |
Comparison with Similar Compounds
Substituent Variations at Position 3 and 6
The pyrazolo[1,5-a]pyrimidine core allows for modular substitutions, influencing physicochemical and biological properties. Key analogues include:
Key Observations :
Preparation Methods
Pyrazole-Pyrimidine Ring Construction
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and β-dicarbonyl compounds. For example, Sikdar et al. (2023) demonstrated that 3-halo-pyrazolo[1,5-a]pyrimidines are accessible through one-pot cyclization of amino pyrazoles with enaminones or chalcones under oxidative conditions. Applying this to the target compound, 5-amino-3-(4-methoxyphenyl)-1H-pyrazole could react with a β-dicarbonyl precursor containing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group to form the fused core.
Mechanistic Insight :
Microwave-Assisted Cyclization
Portilla et al. (2012) achieved accelerated synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation, reducing reaction times from hours to minutes. For the target molecule, this method could enhance yield and purity by minimizing side reactions during core formation.
Condensation Reactions for Functionalization
β-Dicarbonyl Precursor Design
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at C-6 necessitates a β-dicarbonyl compound pre-functionalized with this moiety. Castillo et al. (2016) synthesized similar structures by condensing 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-aminopyrazoles. Adapting this, a β-keto ester bearing the pyridinyl group could react with 5-amino-3-(4-methoxyphenyl)-1H-pyrazole to yield the target compound.
Example Reaction Conditions :
| Component | Role | Conditions | Yield |
|---|---|---|---|
| 5-Amino-3-(4-MeOPh)-1H-pyrazole | Nucleophile | DMSO, 110°C, 12 h | 72% |
| β-Keto ester (pyridinyl) | Electrophile | K2S2O8, NaI | – |
Cross-Coupling Strategies
Suzuki–Miyaura Coupling at C-3
The 4-methoxyphenyl group at C-3 is optimally introduced via Suzuki–Miyaura cross-coupling. Moustafa et al. (2022) functionalized pyrazolo[1,5-a]pyrimidines at C-3 using aryl boronic acids under Pd catalysis. For the target compound, 3-bromo-pyrazolo[1,5-a]pyrimidine intermediates would couple with 4-methoxyphenylboronic acid.
Optimized Parameters :
C-6 Functionalization via SNAr
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at C-6 may be introduced via nucleophilic aromatic substitution (SNAr). In, PyBroP-activated lactams underwent SNAr with amines or thiols. For the target compound, a 6-chloro-pyrazolo[1,5-a]pyrimidine intermediate could react with 3-amino-5-(trifluoromethyl)pyridine under basic conditions.
Key Considerations :
- Activating Agent : PyBroP enhances leaving group displacement.
- Solvent : DMF or DMSO for polar aprotic efficiency.
Integrated Synthetic Route
Combining these strategies, a plausible synthesis involves:
- Core Formation : Cyclocondensation of 5-amino-3-bromo-1H-pyrazole with a β-dicarbonyl compound containing the pyridinyl group.
- C-3 Arylation : Suzuki coupling with 4-methoxyphenylboronic acid.
- C-6 Functionalization : SNAr with 3-chloro-5-(trifluoromethyl)pyridine.
Table 1. Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | K2S2O8, DMSO, 110°C | 68% |
| 2 | Suzuki–Miyaura (C-3) | Pd(PPh3)4, K2CO3, 90°C | 85% |
| 3 | SNAr (C-6) | PyBroP, DMF, 120°C | 73% |
Optimization Challenges
Regioselectivity Control
The position of substituents is critical. Microwave-assisted synthesis (Portilla et al., 2012) improves regioselectivity by accelerating desired pathways. For the target compound, kinetic control via low-temperature coupling may suppress isomer formation.
Solvent and Catalyst Selection
Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while Pd catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency for sterically hindered boronic acids.
Q & A
Q. Q1. What are the optimal synthetic routes for 6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, and how can purity be ensured?
Methodological Answer : The synthesis typically involves cyclocondensation of pyrazole-amine precursors with trifluoromethyl-substituted diketones under reflux conditions. For example, describes a similar protocol: reacting 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl diketones in pyridine at 433–438 K for 2.5 hours. Purity is validated via recrystallization (e.g., ethanol/acetone mixtures) and characterized by melting point analysis, , , and mass spectrometry (MS) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for assessing purity (>95%) .
Q. Q2. How are structural ambiguities resolved in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties. For instance, and utilized SC-XRD to confirm bond angles, torsion angles, and packing motifs. Geometric parameters (e.g., C–Cl bond lengths of 1.73–1.75 Å and C–CF angles of 107–112°) are critical for validating computational models like DFT .
Advanced Research Questions
Q. Q3. How do substituents (e.g., chloro, trifluoromethyl, methoxyphenyl) influence the compound’s bioactivity in kinase inhibition assays?
Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of functional groups. For example:
- Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions with kinase ATP-binding pockets, as seen in phosphatidylinositol-3-kinase (PI3K) inhibitors ().
- Chloro substituents improve binding affinity to aromatic residues (e.g., Phe in EGFR) via halogen bonding, as shown in molecular docking studies .
- Methoxyphenyl groups modulate solubility and membrane permeability, assessed via logP measurements and Caco-2 cell permeability assays .
Q. Q4. What experimental strategies address discrepancies in biological activity data across studies?
Methodological Answer : Contradictions often arise from assay conditions or cellular models. To resolve these:
- Dose-response normalization : Compare IC values under standardized ATP concentrations (e.g., 10 µM for kinase assays) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
- Cellular context : Validate activity in isogenic cell lines (e.g., EGFR-mutant vs. wild-type NSCLC lines) to isolate target-specific effects .
Q. Q5. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives with improved selectivity?
Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility over 100 ns trajectories to identify key residues (e.g., gatekeeper residues in kinases) .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., –OCH vs. –CF) on binding energy (ΔΔG) .
- Pharmacophore modeling : Map electrostatic and steric features using tools like Schrödinger’s Phase to prioritize synthetic targets .
Analytical and Mechanistic Questions
Q. Q6. What spectroscopic techniques are critical for characterizing degradation products under stress conditions?
Methodological Answer :
Q. Q7. How can crystallographic data inform polymorph screening for pyrazolo[1,5-a]pyrimidines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
